Brain and Plasma Distribution: Itruvone vs. Systemic Antidepressants
Itruvone demonstrates essentially undetectable levels in brain tissue, blood, and plasma following intranasal administration, in direct contrast to all currently FDA-approved antidepressants which require systemic absorption and measurable CNS concentrations to achieve therapeutic effect. In a preclinical tissue distribution study in laboratory rats, a single intranasal administration of radiolabeled itruvone ([14C]PH10) was essentially undetectable in the brain and most other tissues, including blood and plasma [1]. Furthermore, previously announced preclinical electrophysiology data demonstrated that itruvone's mechanism of action does not involve direct activation of GABA-A receptors in the brain [1].
| Evidence Dimension | Brain and plasma concentration following intranasal administration |
|---|---|
| Target Compound Data | Essentially undetectable in brain, blood, and plasma (radiolabeled [14C]PH10 single intranasal dose in rats) |
| Comparator Or Baseline | All currently FDA-approved antidepressants: require systemic absorption and measurable CNS concentrations (class characteristic) |
| Quantified Difference | Qualitative difference: undetectable vs. detectable systemic exposure required for therapeutic effect |
| Conditions | Single intranasal administration of radiolabeled itruvone ([14C]PH10) in laboratory rats; preclinical tissue distribution study |
Why This Matters
The absence of detectable brain and plasma exposure supports itruvone's peripheral-restricted mechanism, potentially avoiding systemic side effects and drug-drug interaction concerns inherent to all currently approved systemic antidepressants.
- [1] Vistagen Reports New Preclinical Data Supporting Itruvone (PH10) Nasal Spray's Potential Antidepressant Activity via Peripheral Nasal Neurons without Entry into the Brain. BioSpace, July 17, 2023. View Source
